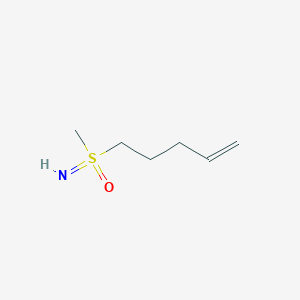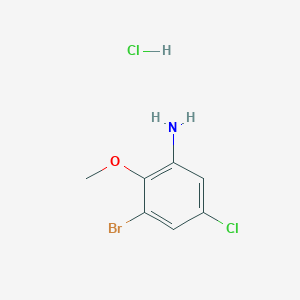![molecular formula C15H19ClN2O3 B2791245 Tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate CAS No. 1824094-89-4](/img/structure/B2791245.png)
Tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a spirocyclic pyrrolidine derivative that has been synthesized through various methods. The synthesis of this compound is challenging due to its complex structure, but recent advancements in synthetic chemistry have made it possible to produce this compound with high purity and yield.
Mechanism of Action
The mechanism of action of tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate is not fully understood. However, studies have shown that this compound interacts with specific biological targets, including enzymes and receptors, to modulate their activity. The spirocyclic pyrrolidine scaffold of this compound is critical for its biological activity, as it allows for optimal binding to the target site.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to inhibit the activity of specific enzymes, such as kinases and proteases, which play critical roles in several disease pathways. Additionally, this compound has been shown to modulate the activity of specific receptors, such as G protein-coupled receptors, which are involved in various physiological processes.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate in lab experiments is its potent biological activity. This compound has been shown to exhibit high efficacy against several disease targets, making it an excellent lead compound for drug discovery. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity, which can affect the accuracy and reproducibility of lab experiments.
Future Directions
There are several future directions for the research and development of tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate. One of the most promising areas of research is the development of new drug candidates based on this compound's spirocyclic pyrrolidine scaffold. Researchers can use this compound as a lead compound to develop new drugs with improved efficacy and selectivity. Additionally, researchers can explore the potential of this compound in other scientific research fields, such as chemical biology and materials science. Finally, researchers can investigate the potential toxicity of this compound and develop strategies to mitigate its adverse effects.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various scientific research fields. This compound's potent biological activity and relatively easy synthesis make it an excellent lead compound for drug discovery. However, its potential toxicity highlights the need for further research to mitigate its adverse effects. Overall, this compound's unique spirocyclic pyrrolidine scaffold provides a promising platform for the development of new drugs and materials.
Synthesis Methods
The synthesis of tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-chloropyridine-3-carboxylic acid with 2-amino-1,3-propanediol in the presence of a catalyst. This reaction results in the formation of a pyrrolidine intermediate, which is then reacted with furoic acid to produce the final product. The reaction conditions and the choice of catalysts play a crucial role in determining the yield and purity of the product.
Scientific Research Applications
Tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and chemical biology. This compound has been shown to exhibit potent biological activity against several disease targets, including cancer, inflammation, and infectious diseases. Researchers have used this compound as a lead compound to develop new drug candidates that have improved efficacy and selectivity.
properties
IUPAC Name |
tert-butyl 4-chlorospiro[3H-furo[3,4-c]pyridine-1,3'-pyrrolidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-14(2,3)21-13(19)18-7-5-15(9-18)11-4-6-17-12(16)10(11)8-20-15/h4,6H,5,7-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISAGJHQNKBCYTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)C3=C(CO2)C(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

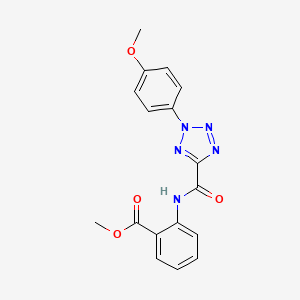
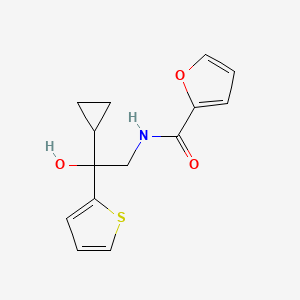
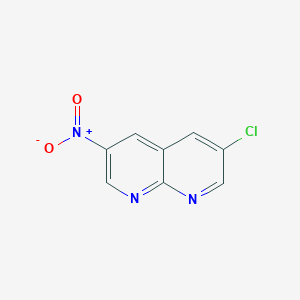
![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-methoxyphenyl)triazol-4-amine](/img/structure/B2791169.png)
![3-(2-chlorobenzyl)-1-(4-fluorobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
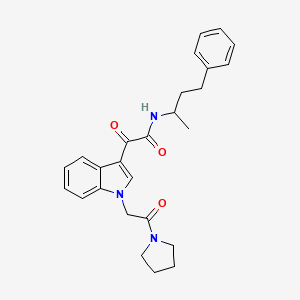


![5-bromo-3-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2791180.png)
![1-[2-[(6-Methoxy-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B2791181.png)
![4-[(2-Cyanoethyl)sulfamoyl]benzoic acid](/img/structure/B2791182.png)
